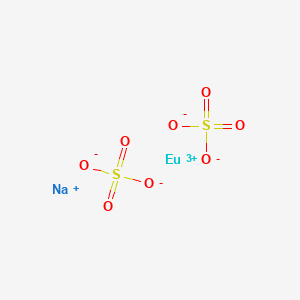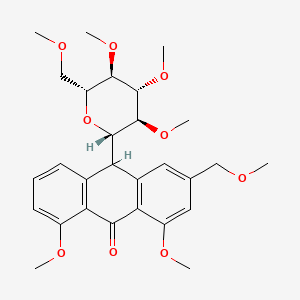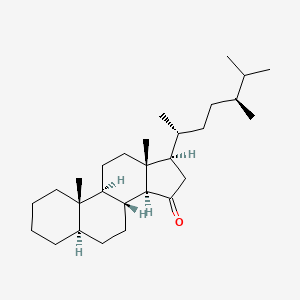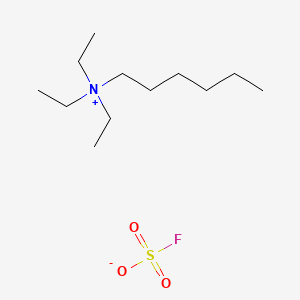
Chlorobis(ethylene)rhodium(I) Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobis(ethylene)rhodium(I) Dimer is an organorhodium compound with the formula Rh2Cl2(C2H4)4 . It is a red-orange solid that is soluble in nonpolar organic solvents . The molecule consists of two bridging chloride ligands and four ethylene ligands .
Synthesis Analysis
The complex is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature . Rh(III) is reduced with oxidation of ethylene to acetaldehyde .Molecular Structure Analysis
The molecular formula of this compound is C8H16Cl2Rh2 . The molecule consists of two bridging chloride ligands and four ethylene ligands .Chemical Reactions Analysis
The complex reacts slowly with water to give acetaldehyde . With HCl, it gives RhCl2(C2H2)2− . Rh2Cl2(C2H4)4 catalyzes the dimerization of ethylene to 1-butene .Physical And Chemical Properties Analysis
This compound is a red-orange solid . It is soluble in nonpolar organic solvents . The molecular weight is 388.93 .科学的研究の応用
Chlorobis(ethylene)rhodium(I) Dimer has been used in the heterogenization of catalysts, specifically through its reaction with phosphinated silica. The catalysts' structures were varied by changing the length of the phosphine-alkylene chain, affecting their activity in the hydrosilylation of hexene-1. It was found that a shorter chain length increased the activity of these catalysts significantly (Michalska, Capka, & Stoch, 1981).
In the synthesis of β,γ-unsaturated ketones, this compound showed reactivity through ligand-promoted reductive elimination, producing unsaturated ketimine, which was subsequently hydrolyzed to give unsaturated ketone (Chul-Ho, Bon-Tak, Jung-Bu, & Keun-Jae, 1994).
The compound has been involved in studies related to the reaction of Chlorobis(ethylene)iridium(I) Dimer with tetrafluoroethylene, leading to the formation of mixed ethylene-tetrafluoroethylene complexes. This research provides insights into the nature of alkene addition and associative ethylene exchange processes (Van Gaal & Van der Ent, 1973).
The compound has been used to understand the differences in reactivity between alkenes, alkynes, and allenes in catalyzed cycloaddition reactions. This is attributed to the varying difficulty of reductive elimination for different alkenes (Yu et al., 2008).
This compound has also been used in the study of ethylene dimerization on Rh–Y zeolite, where it was found to selectively proceed at room temperature, indicating potential applications in selective catalysis (Yashima, Ebisawa, & Hara, 1972).
Another application is in the surface-mediated synthesis of dimeric rhodium catalysts on MgO. These catalysts demonstrate increased activity in ethylene hydrogenation, illustrating the impact of metal nuclearity and ligand environment on catalytic performance (Yardimci, Serna, & Gates, 2013).
作用機序
Target of Action
Chlorobis(ethylene)rhodium(I) Dimer, also known as ethene;rhodium;dichloride, is a precious metal catalyst . It primarily targets ethylene, a simple alkene, and acts as a catalyst in various chemical reactions .
Mode of Action
The compound interacts with its target, ethylene, by catalyzing its dimerization to 1-butene . This interaction results in the formation of a new compound, 1-butene, which is a higher alkene.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dimerization of ethylene to 1-butene . The downstream effects of this pathway include the production of higher alkenes, which can be used in various industrial applications.
Result of Action
The molecular effect of the compound’s action is the transformation of ethylene into 1-butene . On a cellular level, this can lead to changes in the composition of the cellular environment, depending on the specific context of the reaction.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is air sensitive and should be stored at -20°C . Moreover, it is soluble in nonpolar organic solvents, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
生化学分析
. . .
Biochemical Properties
Chlorobis(ethylene)rhodium(I) Dimer is used as a precursor to rhodium(I) norbornadiene catalyst, which is used in an asymmetric 1,4-addition of arylboronic acids to cyclic enones . It serves as an important organic intermediate . It catalyzes the dimerization of ethylene to 1-butene .
Cellular Effects
Given its role in catalyzing the dimerization of ethylene to 1-butene , it may influence cellular processes that involve these molecules.
Molecular Mechanism
The molecular mechanism of this compound involves the displacement of its labile ethylene ligands by other alkenes . This property allows it to serve as a catalyst in various reactions, including the dimerization of ethylene to 1-butene .
Temporal Effects in Laboratory Settings
It is known that the complex does not tolerate recrystallization, indicating that it may degrade over time .
Metabolic Pathways
Given its role as a catalyst in the dimerization of ethylene to 1-butene , it may interact with enzymes or cofactors involved in these processes.
Subcellular Localization
Given its solubility in nonpolar organic solvents , it may localize to lipid-rich areas of the cell.
特性
IUPAC Name |
ethene;rhodium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCZCJMFQWGSP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Rh2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12081-16-2 |
Source


|
| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrakis(ethylene)dichlorodirhodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









